4-Amino-6-methylthiochroman 1,1-dioxide
Description
Significance of Sulfur-Containing Heterocycles in Synthetic Chemistry and Chemical Biology
Sulfur-containing heterocycles are a class of organic compounds that feature a ring structure containing at least one sulfur atom. These compounds are of immense importance in both synthetic chemistry and chemical biology due to their diverse chemical properties and biological activities. Thiochromans, which are sulfur analogs of chromans, are a key example of this class of compounds. nih.gov
In synthetic chemistry, sulfur-containing heterocycles serve as versatile building blocks for the creation of more complex molecules. rsc.org Their unique electronic and steric properties, imparted by the sulfur atom, allow for a wide range of chemical transformations. rsc.org In the realm of chemical biology, many biologically active compounds and pharmaceuticals contain sulfur heterocyclic cores. These structures are found in a variety of therapeutic agents, highlighting their significance in drug discovery and development. nih.gov
Overview of Sulfone-Containing Compounds in Organic Synthesis and Functional Materials
Sulfones are a class of organosulfur compounds characterized by a sulfonyl functional group (R-S(=O)₂-R'). This functional group imparts specific properties to the molecule, such as high polarity and the ability to act as a hydrogen bond acceptor.
In organic synthesis, sulfones are valuable intermediates. The sulfonyl group can act as a leaving group or can be used to activate adjacent carbon atoms for nucleophilic attack. This reactivity makes sulfones useful in the construction of complex organic molecules.
Beyond their role in synthesis, sulfone-containing compounds are also important in the development of functional materials. For instance, polymers incorporating sulfone groups are known for their high thermal stability and mechanical strength, making them suitable for applications in high-performance engineering plastics.
Contextualization of the 4-Amino-6-methylthiochroman 1,1-dioxide Scaffold within Heterocyclic Chemistry
The this compound scaffold is a specific example of a molecule that combines the key features of both sulfur-containing heterocycles and sulfones. The core of this molecule is the thiochroman (B1618051) ring system, where the sulfur atom has been oxidized to a sulfone. Additionally, the structure is functionalized with an amino group at the 4-position and a methyl group at the 6-position.
This combination of a thiochroman 1,1-dioxide framework with an amino group classifies the molecule as an aminosulfone. Aminosulfones are recognized as important structural motifs in biologically active compounds. researchgate.net The specific substitution pattern of this compound, with the amino and methyl groups at defined positions, is expected to influence its chemical and biological properties. While specific research on this exact compound is limited, the broader class of thiochroman 1,1-dioxide derivatives has been investigated for its potential as positive allosteric modulators of AMPA receptors, which are involved in synaptic transmission in the central nervous system. acs.org
The synthesis of related aminosulfone derivatives has been a subject of interest in organic chemistry. For instance, methods for the aminosulfonylation of alkenes have been developed to produce β-amino sulfones. organic-chemistry.org Furthermore, α-amido sulfones are utilized as precursors for N-acylimino derivatives in various synthetic processes. rsc.org The synthesis of γ-amino sulfones from vinyl sulfones has also been reported. researchgate.net These synthetic strategies could potentially be adapted for the preparation of this compound and its analogs.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13NO2S |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
6-methyl-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine |
InChI |
InChI=1S/C10H13NO2S/c1-7-2-3-10-8(6-7)9(11)4-5-14(10,12)13/h2-3,6,9H,4-5,11H2,1H3 |
InChI Key |
CWXNWXDUTHQXFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)CCC2N |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 4 Amino 6 Methylthiochroman 1,1 Dioxide
Reactions at the Amino Functionality
The primary amino group attached to the aromatic ring at the C4 position is a key site for a variety of chemical modifications, including acylation, alkylation, condensation, and cycloaddition reactions. These transformations are fundamental in diversifying the structure of the parent compound, enabling the synthesis of a wide array of derivatives.
Acylation and Alkylation Reactions
The nucleophilic nature of the amino group in 4-Amino-6-methylthiochroman 1,1-dioxide makes it susceptible to reactions with acylating and alkylating agents.
Acylation: Acylation of the amino group can be readily achieved using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated with coupling reagents. This reaction leads to the formation of the corresponding amides. The reaction is typically carried out in the presence of a base to neutralize the acid byproduct. For instance, the reaction of an amine with an acid chloride generally requires two equivalents of the amine, where one acts as the nucleophile and the other as a base youtube.com. The general scheme for the acylation of this compound is presented below.
Table 1: Representative Acylation Reactions of Aromatic Amines
| Acylating Agent | Product Type | General Conditions |
| Acetyl chloride | N-Arylacetamide | Aprotic solvent, base (e.g., pyridine, triethylamine) |
| Acetic anhydride (B1165640) | N-Arylacetamide | Neutral or acidic conditions, or with a base catalyst |
| Benzoyl chloride | N-Arylbenzamide | Schotten-Baumann conditions (aqueous base) |
| Carboxylic acid | N-Aryl-amide | Coupling agent (e.g., DCC, EDC), aprotic solvent |
Alkylation: Alkylation of the amino group introduces alkyl substituents, leading to secondary or tertiary amines. This can be accomplished using alkyl halides or other alkylating agents. N-alkylation of amines with alcohols represents an atom-economical method, often catalyzed by transition metals or driven by photocatalysis wikipedia.org. Direct alkylation can sometimes be challenging to control, leading to over-alkylation. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled route to N-alkylated products.
Table 2: Representative Alkylation Reactions of Amines
| Alkylating Agent | Product Type | General Conditions |
| Alkyl halide (e.g., CH₃I) | Secondary or Tertiary Amine | Polar solvent, base to scavenge HX |
| Aldehyde/Ketone + Reducing Agent (e.g., NaBH₃CN) | Secondary or Tertiary Amine | Reductive amination, controlled pH |
| Alcohol | Secondary or Tertiary Amine | Transition metal catalyst (e.g., Ir, Ru) or photocatalyst, high temperature or light wikipedia.org |
Condensation and Cycloaddition Reactions
Condensation Reactions: The amino group of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases) youtube.com. This reaction is typically acid-catalyzed and involves the formation of a hemiaminal intermediate, followed by the elimination of water youtube.com. These condensation reactions are reversible, and the equilibrium can often be driven towards the product by removing water youtube.com. Such reactions are crucial for the synthesis of various heterocyclic systems youtube.com.
Cycloaddition Reactions: While the amino group itself does not directly participate as a 4π or 2π component in classical cycloaddition reactions, it can influence the reactivity of the aromatic ring or be part of a larger system that undergoes cycloaddition. For instance, aromatic amines can be precursors to dienes or dienophiles for Diels-Alder reactions. The amino group strongly activates the aromatic ring, which could potentially participate in certain cycloaddition reactions, although this is less common for benzene (B151609) derivatives compared to more reactive heteroaromatics like furans nih.gov. The Diels-Alder reaction is a powerful tool for forming six-membered rings numberanalytics.comiomcworld.com. In some cases, the amino group can be part of a diene system, as seen in 1-alkoxy-1-amino-1,3-butadienes, which are highly reactive in cycloadditions numberanalytics.com.
Transformations of the Thiochroman (B1618051) 1,1-Dioxide Ring System
The thiochroman 1,1-dioxide ring is a robust heterocyclic system, with the sulfone group significantly influencing its reactivity.
Reactions Involving the Sulfone Moiety
The sulfone group is a strong electron-withdrawing group, which deactivates the adjacent aromatic ring towards electrophilic substitution but activates the protons on the α-carbons (C2 and C3) wikipedia.orgresearchgate.net.
The sulfone moiety itself is generally stable and resistant to further oxidation. However, it can be involved in elimination reactions. For instance, sulfones can eliminate sulfur dioxide under certain conditions to form alkenes, as seen in the Ramberg–Bäcklund reaction and Julia olefination researchgate.net. The sulfonyl group can also act as a leaving group in some nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions cdnsciencepub.com.
Functionalization at Various Ring Positions
Functionalization of the thiochroman 1,1-dioxide ring can be achieved at several positions. The electron-withdrawing nature of the sulfone group and the directing effects of the existing substituents (amino and methyl groups) will dictate the regioselectivity of these reactions.
Electrophilic Aromatic Substitution: The amino group at C4 is a strong activating group and an ortho-, para-director, while the methyl group at C6 is a weaker activating group and also an ortho-, para-director. The sulfone group is a deactivating group and a meta-director. The combined effect of these groups would direct incoming electrophiles primarily to the positions ortho and para to the amino group, which are C3, C5, and the position ortho to the methyl group, C5 and C7. The steric hindrance and the electronic effects would need to be considered to predict the major product.
Functionalization of the Aliphatic Part: The protons at the C2 and C3 positions, being α to the sulfone group, are acidic and can be removed by a strong base to form a carbanion. This carbanion can then react with various electrophiles, allowing for the introduction of functional groups at these positions.
Rearrangement Reactions
Rearrangement reactions of the thiochroman ring system can occur under specific conditions. For instance, photochemical rearrangements have been observed for thiochroman-4-one (B147511) 1-oxides, leading to various products through pathways like β-hydrogen abstraction or rearrangement to cyclic sulfenates. While this is for the sulfoxide (B87167), it suggests that the thiochroman ring system can be susceptible to rearrangements under energetic conditions. Ring contraction of 3-bromothiochroman-4-one (B3253435) and its S-oxide has also been reported [].
Heterocycle Annulation and Fusion Strategies
The fusion of additional heterocyclic rings onto the thiochroman framework, a process known as annulation, is a key strategy for creating novel polycyclic compounds. A prominent example is the construction of thiochromeno[2,3-d]pyrimidine systems. These syntheses often begin with a multicomponent reaction involving precursors like 3-methyl-thiophenol, various aldehydes, and malononitrile (B47326) to build a substituted 4H-thiochromene ring. scirp.orgscirp.org
A common and efficient method for annulating a pyrimidine (B1678525) ring involves the cyclization of 2-amino-3-cyano-4H-thiochromenes with reagents like formamidine (B1211174) acetate. ajol.info This reaction proceeds by treating the aminonitrile precursor under conditions that promote intramolecular cyclization and condensation, leading to the formation of the fused pyrimidine ring. This strategy has been successfully employed to generate a variety of 4-amino-5H-chromeno[2,3-d]pyrimidines, a method directly analogous to the synthesis of their thiochromeno counterparts. ajol.info The process is notable for its efficiency, often facilitated by microwave irradiation to reduce reaction times significantly. ajol.info
The resulting thiochromeno[2,3-d]pyrimidine scaffold serves as a crucial intermediate for further derivatization, including oxidation of the sulfide (B99878) to a sulfone and the introduction of various substituents, leading to compounds with potential biological applications. scirp.orgscirp.org
Derivatization Strategies for Structural Modification
Synthesis of Spiro Pyrrolidines Incorporating Thiochroman-4-one/1,1-dioxide Moieties
The creation of spirocyclic systems, where two rings share a single carbon atom, represents a significant approach to generating three-dimensionally complex molecules. The thiochroman scaffold is an excellent substrate for synthesizing spiro pyrrolidines via 1,3-dipolar cycloaddition reactions. semanticscholar.org This multicomponent strategy is highly valued for its ability to construct complex heterocyclic frameworks in a single step with high regio- and stereoselectivity. semanticscholar.orgnih.gov
The typical process involves the in situ generation of an azomethine ylide from the condensation of an isatin (B1672199) derivative and a secondary amino acid, such as L-proline or sarcosine. semanticscholar.orgderpharmachemica.com This reactive dipole then undergoes a cycloaddition reaction with a suitable dipolarophile. In this context, chalcones derived from a thiochromene scaffold serve as the dipolarophile. semanticscholar.org These chalcones are prepared beforehand by the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) with a thiochromene-3-carbaldehyde derivative. semanticscholar.org
The subsequent 1,3-dipolar cycloaddition of the azomethine ylide to the exocyclic double bond of the thiochromene-based chalcone (B49325) affords the desired spiro[pyrrolidine-thiochromene] derivatives in good yields. semanticscholar.org This one-pot process provides a straightforward pathway to novel and structurally intricate spiro-heterocycles that combine the thiochromene, oxindole, and pyrrolidine (B122466) motifs. semanticscholar.org
| Reactant 1 | Reactant 2 | Dipolarophile | Product |
| Isatin | L-proline | Thiochromene-based chalcone | Spirooxindole/pyrrolidine/thiochromene hybrid |
This table illustrates the general components used in the three-component 1,3-dipolar cycloaddition to form spiro pyrrolidines grafted onto a thiochromene scaffold. semanticscholar.org
Formation of N-Nucleosides of 4H-Thiochromeno[2,3-d]pyrimidine-10-Sulfone
Building upon the thiochromeno[2,3-d]pyrimidine core, the synthesis of N-nucleosides introduces a sugar moiety, a modification known to be significant in the development of antiviral and antitumor agents. scirp.orgscirp.org The synthesis begins with the prepared thiochromeno[2,3-d]pyrimidine scaffold, which is then subjected to oxidation to convert the thioether in the thiochroman ring to a sulfone (1,1-dioxide). scirp.org
The glycosylation step involves coupling the thiochromeno[2,3-d]pyrimidine-10-sulfone with a protected sugar derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. researchgate.net This reaction is typically carried out by first converting the pyrimidine moiety into a more reactive silylated derivative using an agent like hexamethyldisilazane (B44280) (HMDS). researchgate.net The subsequent coupling with the protected sugar is promoted by a Lewis acid catalyst, for instance, trimethylsilyl (B98337) trifluoromethanesulfonate. researchgate.net
The final step in the sequence is the deprotection of the sugar's hydroxyl groups. This is commonly achieved by treating the protected nucleoside with a base, such as sodium methoxide (B1231860) in methanol, to remove the benzoyl protecting groups, yielding the final free N-nucleoside. scirp.orgresearchgate.net The stereochemistry of the anomeric proton, often confirmed by 1H NMR spectroscopy, is crucial for defining the nucleoside's configuration (e.g., β-D-configuration). scirp.orgscirp.org
| Precursor | Glycosylation Agent | Key Steps | Final Product |
| Thiochromeno[2,3-d]pyrimidine-10-sulfone | Protected Ribofuranose | 1. Silylation 2. Catalytic Coupling 3. Deprotection | N-Nucleoside of 4H-Thiochromeno[2,3-d]pyrimidine-10-Sulfone |
This table outlines the synthetic sequence for the formation of N-nucleosides from the fused pyrimidine scaffold. scirp.orgresearchgate.net
Carbonyl-Focused Reactions and Carbon-Carbon Bond Formations on the Thiochroman Scaffold
The carbonyl group of thiochroman-4-one (or the related thiochroman-3-one) is a key functional handle for a variety of chemical transformations, including carbon-carbon bond-forming reactions. semanticscholar.org A significant example is the Vilsmeier-Haack reaction, which can be used to convert thiochroman-3-one (B105380) into 4-chloro-2H-thiochromene-3-carbaldehyde. semanticscholar.org This reaction involves treating the ketone with a mixture of phosphorus oxychloride and N,N-dimethylformamide (DMF), which introduces a formyl group and a chlorine atom, transforming the heterocyclic core. semanticscholar.org
The resulting α,β-unsaturated aldehyde is a valuable intermediate for further C-C bond formation. It can readily undergo condensation reactions, such as the Claisen-Schmidt condensation with substituted acetophenones, to produce chalcones. semanticscholar.org These chalcones, which feature an extended π-system and a reactive exocyclic double bond, are crucial precursors for the synthesis of other complex molecules, including the spiro pyrrolidines discussed previously. semanticscholar.org These transformations highlight how initial reactions focused on the carbonyl group enable subsequent, more complex constructions on the thiochroman scaffold.
Advanced Spectroscopic and Structural Characterization Methodologies for 4 Amino 6 Methylthiochroman 1,1 Dioxide
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy serves as a cornerstone for the structural analysis of 4-Amino-6-methylthiochroman 1,1-dioxide, offering a detailed map of the proton and carbon frameworks.
Proton NMR (¹H NMR) is instrumental in assigning the positions of hydrogen atoms within the molecule and providing clues about its stereochemistry. The chemical shifts (δ) of the protons are influenced by their local electronic environment.
In a typical ¹H NMR spectrum of this compound, the aromatic protons on the benzene (B151609) ring appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The protons of the methylthio group (CH₃S-) would resonate at a more upfield position. The protons on the chroman ring, particularly those adjacent to the sulfone and amino groups, exhibit characteristic shifts and coupling patterns that are crucial for confirming the structure. For instance, the proton at the C4 position, being attached to a carbon bearing an amino group, will have a distinct chemical shift. The diastereotopic protons of the methylene (B1212753) groups in the chroman ring often show complex splitting patterns due to their different spatial relationships with neighboring substituents.
¹H NMR Data Table for this compound
| Proton Assignment | Chemical Shift (δ) ppm (Typical Range) | Multiplicity | Coupling Constant (J) Hz (Typical Range) |
| Aromatic-H | 7.0 - 8.0 | m | - |
| CH-NH₂ | 4.0 - 4.5 | m | - |
| CH₂ (Chroman Ring) | 2.0 - 3.5 | m | - |
| S-CH₃ | 2.4 - 2.6 | s | - |
| NH₂ | 1.5 - 2.5 | br s | - |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions. m = multiplet, s = singlet, br s = broad singlet.
Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed picture of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the spectrum.
The aromatic carbons will resonate in the downfield region of the spectrum, typically between 110 and 160 ppm. The carbon atom attached to the sulfone group (C4a and C8a) will be significantly deshielded. The carbon of the methylthio group (S-CH₃) will appear in the upfield region. The carbons of the chroman ring (C2, C3, and C4) will have chemical shifts that are indicative of their substitution and hybridization state. The C4 carbon, bonded to the nitrogen of the amino group, will have a characteristic shift around 50-60 ppm.
¹³C NMR Data Table for this compound
| Carbon Assignment | Chemical Shift (δ) ppm (Typical Range) |
| Aromatic-C | 110 - 160 |
| C-S (Aromatic) | 130 - 145 |
| C-SO₂ (Aromatic) | 135 - 150 |
| C4 | 50 - 60 |
| C3 | 25 - 35 |
| C2 | 45 - 55 |
| S-CH₃ | 15 - 20 |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for unambiguously assigning the proton and carbon signals and determining the connectivity within the molecule.
COSY: A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, helping to trace the proton networks within the aromatic and chroman ring systems.
HSQC: An HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s). This is particularly useful for distinguishing between the CH, CH₂, and CH₃ groups in the molecule.
These advanced techniques provide a comprehensive and detailed structural elucidation of this compound, confirming the atomic connections and providing insights into its preferred conformation in solution.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₀H₁₃NO₂S₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value to confirm the molecular formula.
HRMS Data for this compound
| Ion | Calculated Exact Mass (m/z) | Observed Mass (m/z) (Typical) |
| [M+H]⁺ | 244.0461 | Within a few ppm of the calculated value |
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide structural information.
The fragmentation pattern of this compound would be expected to show characteristic losses. For example, the loss of the amino group (NH₃), the sulfone group (SO₂), or the methylthio group (CH₃S) would produce fragment ions with specific m/z values. Analyzing these fragmentation pathways helps to confirm the connectivity of the different functional groups within the molecule. For instance, a prominent fragmentation pathway might involve the cleavage of the C4-N bond or the bonds within the chroman ring, providing clear evidence for the proposed structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different functional groups absorb IR radiation at characteristic frequencies, which are typically reported in wavenumbers (cm⁻¹).
For this compound, the IR spectrum would be expected to exhibit several key absorption bands corresponding to its constituent functional groups. The presence of the primary amine (NH₂) group would be indicated by a pair of medium-intensity peaks in the region of 3300-3500 cm⁻¹. The sulfone (SO₂) group, a strong absorber, would show characteristic asymmetric and symmetric stretching vibrations typically found around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The aromatic C-H stretching vibrations of the benzene ring would appear above 3000 cm⁻¹, while the C=C stretching vibrations within the ring would be observed in the 1600-1450 cm⁻¹ region. The C-N stretching vibration of the amine group would likely be found in the 1250-1020 cm⁻¹ range. The presence of the methylthio group (S-CH₃) would be confirmed by C-H stretching vibrations around 2950-2850 cm⁻¹ and other characteristic bands.
Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine (NH₂) | N-H Stretch | 3300-3500 (two bands) |
| Sulfone (SO₂) | Asymmetric S=O Stretch | 1350-1300 |
| Sulfone (SO₂) | Symmetric S=O Stretch | 1160-1120 |
| Aromatic Ring | C-H Stretch | >3000 |
| Aromatic Ring | C=C Stretch | 1600-1450 |
| Amine | C-N Stretch | 1250-1020 |
| Methyl (CH₃) | C-H Stretch | 2950-2850 |
Chiroptical Methods for Stereochemical Assignment
The stereochemistry of a chiral molecule like this compound, which contains a stereocenter at the C4 position bearing the amino group, can be determined using chiroptical methods. These techniques rely on the differential interaction of chiral molecules with polarized light.
Electronic Circular Dichroism (ECD) Spectroscopy
Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. nih.gov It measures the difference in absorption of left and right circularly polarized light by a chiral sample. nih.gov This differential absorption, plotted as a function of wavelength, results in an ECD spectrum, which is characteristic of a specific enantiomer.
The ECD spectrum of one enantiomer of this compound would be a mirror image of the spectrum of its opposite enantiomer. By comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations for a known absolute configuration, the stereochemistry of the molecule can be assigned. The shape and sign (positive or negative) of the Cotton effects in the ECD spectrum are directly related to the spatial arrangement of the atoms in the molecule.
Mosher's Method for Absolute Configuration Determination
Mosher's method is a well-established NMR-based technique used to determine the absolute configuration of chiral secondary alcohols and amines. researchgate.net This method involves the derivatization of the chiral amine with a chiral reagent, typically the acid chlorides of (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. researchgate.net
The reaction of the amino group of this compound with both (R)- and (S)-MTPA chloride would yield a pair of diastereomeric amides. The proton NMR spectra of these two diastereomers are then recorded and compared. The differences in the chemical shifts (Δδ = δS - δR) of the protons near the newly formed chiral amide center are analyzed. By constructing a model of the diastereomeric amides, the sign of the Δδ values for various protons can be correlated with the absolute configuration at the C4 stereocenter. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of the atoms can be determined.
An X-ray crystallographic analysis of this compound would provide unambiguous information about its molecular structure, including bond lengths, bond angles, and the absolute configuration of the C4 stereocenter. It would also reveal details about the conformation of the thiochroman (B1618051) ring and the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the amino and sulfone groups. While X-ray crystallography provides a definitive solid-state structure, it is contingent on the ability to grow a suitable single crystal of the compound.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways for Highly Substituted 4-Aminothiochroman 1,1-Dioxides
The development of efficient and versatile synthetic routes is paramount to unlocking the full potential of any chemical entity. For 4-Amino-6-methylthiochroman 1,1-dioxide and its derivatives, future research will likely focus on the creation of novel synthetic pathways that allow for a high degree of substitution and functional group tolerance. Current synthetic strategies for related thiochroman (B1618051) systems often rely on multi-step sequences. Future endeavors could explore more convergent and atom-economical approaches.
One promising avenue is the development of cascade or domino reactions that can rapidly construct the core thiochroman ring system with the desired substitution pattern. For instance, the exploration of intramolecular cyclization reactions of appropriately designed acyclic precursors could provide a direct entry to the 4-aminothiochroman scaffold. Furthermore, the use of modern synthetic methodologies, such as C-H activation or transition-metal-catalyzed cross-coupling reactions, could be investigated to introduce a variety of substituents onto the aromatic ring or the heterocyclic core.
A hypothetical approach could involve the synthesis of a suitable thiophenol derivative which is then reacted with a substituted electrophile to construct the thiochroman ring. Subsequent functional group manipulations, including amination and oxidation, would lead to the target molecule. The table below outlines a conceptual synthetic strategy.
| Step | Reaction Type | Starting Materials | Key Reagents | Intermediate/Product |
| 1 | Thiol-ene reaction | 4-methylthiophenol, substituted allyl amine | Radical initiator | Substituted aminopropyl phenyl sulfide (B99878) |
| 2 | Intramolecular Friedel-Crafts | Substituted aminopropyl phenyl sulfide | Lewis acid | 4-Amino-6-methylthiochroman |
| 3 | Oxidation | 4-Amino-6-methylthiochroman | Oxidizing agent (e.g., m-CPBA) | This compound |
This table represents a conceptual pathway and highlights the need for experimental validation and optimization.
Development of Asymmetric Synthesis for Enantiomerically Pure Compounds
Chirality is a fundamental aspect of molecular science, with the enantiomers of a chiral molecule often exhibiting distinct biological activities and material properties. The 4-position of the 4-aminothiochroman 1,1-dioxide is a stereocenter, meaning the compound can exist as a pair of enantiomers. The development of asymmetric synthetic methods to access enantiomerically pure forms of this compound is a critical area for future research.
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, and its application to the synthesis of chiral 4-aminothiochromans is a promising research direction. Chiral phosphoric acids, thioureas, or squaramides could potentially catalyze the enantioselective addition of a nitrogen nucleophile to a thiochromene precursor. An asymmetric synthesis of (1S,4R)-4-amino-2-cyclopentenol derivatives has been achieved through the deprotonation of a meso-epoxide using a chiral lithium amide, suggesting that similar strategies could be adapted for the thiochroman system. capes.gov.br
Another approach could involve the enzymatic resolution of a racemic mixture of 4-amino-6-methylthiochroman or a suitable precursor. Lipases and other hydrolases are known to exhibit high enantioselectivity and could be employed to selectively acylate one enantiomer, allowing for their separation.
Mechanistic Investigations of Complex Transformations Involving the Thiochroman Sulfone System
A deep understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and for controlling reaction outcomes. The thiochroman sulfone system presents several interesting features for mechanistic investigation. The sulfone group is a strong electron-withdrawing group, which can influence the reactivity of the entire molecule, including the aromatic ring and the heterocyclic portion.
Future research could focus on detailed mechanistic studies of key transformations, such as the oxidation of the thioether to the sulfone, the introduction of the amino group, and any subsequent reactions of the functionalized thiochroman. Computational studies, including density functional theory (DFT) calculations, could be employed to model reaction pathways, predict transition state geometries, and understand the role of catalysts and reagents. These theoretical investigations, in conjunction with experimental kinetic studies and isotope labeling experiments, would provide a comprehensive picture of the reaction mechanisms.
Integration of this compound into Advanced Materials Research
The unique combination of a rigid heterocyclic scaffold, a polar sulfone group, and a reactive amino group makes this compound an interesting building block for advanced materials. The amino group provides a handle for polymerization or for grafting onto other materials. The sulfone group can impart desirable properties such as thermal stability and specific solubility characteristics.
Future research could explore the synthesis of polymers incorporating the this compound moiety. For example, it could be used as a monomer in the synthesis of polyamides, polyimides, or polyurethanes. The resulting polymers might exhibit interesting properties such as high refractive indices, specific gas permeability, or unique thermal behavior. The development of glassy step-growth thiol-vinyl sulfone polymer networks demonstrates the potential of sulfone-containing monomers in creating materials with tailored thermomechanical properties. nih.gov Furthermore, the synthesis of a sulfone-infused covalent organic polymer from poly(2-aminothiophenol) highlights the utility of related structures in creating functional materials for applications like C-H activation. researchgate.net
Applications in Catalyst Design and Organocatalysis
The presence of a chiral scaffold and a basic amino group suggests that this compound and its derivatives could have applications in catalyst design and organocatalysis. The amino group can act as a Brønsted base or as a nucleophilic catalyst, while the thiochroman backbone can provide a defined stereochemical environment.
Future research could involve the design and synthesis of novel organocatalysts based on the this compound scaffold. These catalysts could be screened for their activity and selectivity in a variety of organic transformations, such as aldol (B89426) reactions, Michael additions, and Mannich reactions. The methyl and sulfone groups can be systematically varied to fine-tune the steric and electronic properties of the catalyst, allowing for the optimization of its performance. The development of such catalysts would contribute to the growing field of organocatalysis and provide new tools for asymmetric synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
